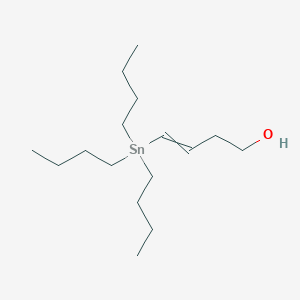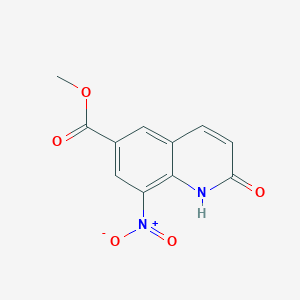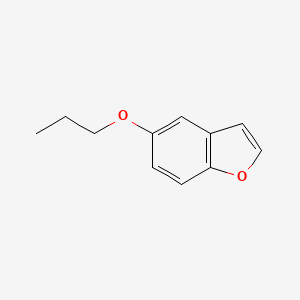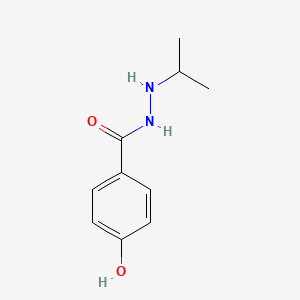
Benzoicacid, 4-hydroxy-, 2-(1-methylethyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N’-(propan-2-yl)benzohydrazide is an organic compound belonging to the class of aromatic monoterpenoids. It contains a benzohydrazide moiety with a hydroxy group and an isopropyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N’-(propan-2-yl)benzohydrazide typically involves the reaction of 4-hydroxybenzoic acid with isopropylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for 4-Hydroxy-N’-(propan-2-yl)benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-N’-(propan-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and appropriate solvents.
Major Products
Oxidation: Formation of 4-oxo-N’-(propan-2-yl)benzohydrazide.
Reduction: Regeneration of 4-Hydroxy-N’-(propan-2-yl)benzohydrazide.
Substitution: Formation of various substituted benzohydrazides depending on the substituent used.
Applications De Recherche Scientifique
4-Hydroxy-N’-(propan-2-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Hydroxy-N’-(propan-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. It is known to bind to estrogen-related receptor gamma and nuclear receptor-interacting protein 1, influencing various cellular processes. These interactions can modulate gene expression and protein activity, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide
- 2-Hydroxy-N’-(4-fluorobenzoyl)benzohydrazide
- 4-Hydroxy-N’-(3,5-diiodo-2-hydroxybenzyl)benzohydrazide
Uniqueness
4-Hydroxy-N’-(propan-2-yl)benzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
19436-43-2 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
4-hydroxy-N'-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)11-12-10(14)8-3-5-9(13)6-4-8/h3-7,11,13H,1-2H3,(H,12,14) |
Clé InChI |
QECPVHYEOKBOKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NNC(=O)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


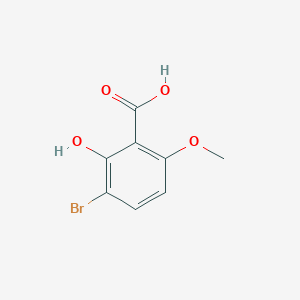
![1-{2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-ethyl}-piperazine](/img/structure/B8494143.png)

![Acetamide, N-[3-bromo-2-(bromomethyl)phenyl]-2,2,2-trifluoro-](/img/structure/B8494160.png)



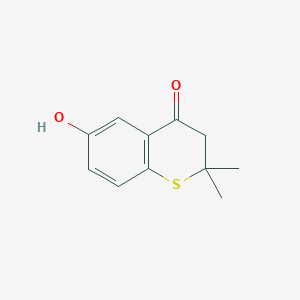
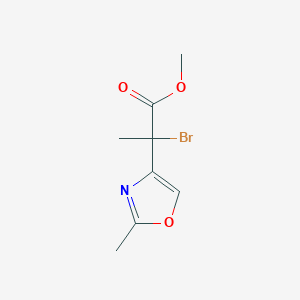
![2-[(5-bromo-4-methoxy-2-pyrimidinyl)amino]Ethanol](/img/structure/B8494219.png)
![N-[4-[(2S)-Tetrahydro-5-oxo-2-furanyl]-phenyl]methanesulfonamide](/img/structure/B8494223.png)
